H-Met-Phe-Gly-OH

Overview

Description

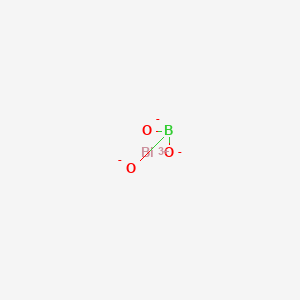

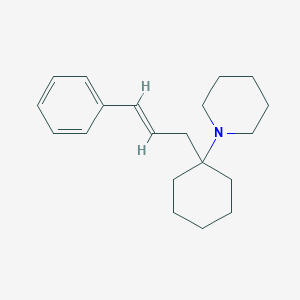

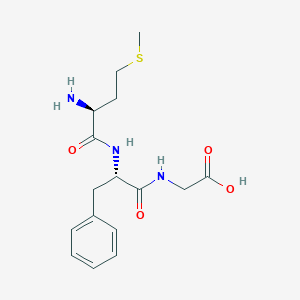

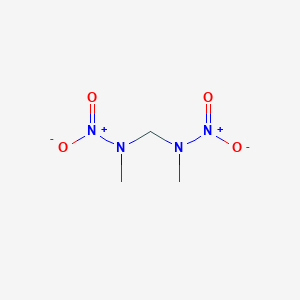

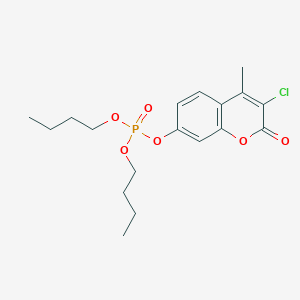

“H-Met-Phe-Gly-OH” is a tripeptide with the molecular formula C16H23N3O4S and a molecular weight of 353.44 . It is used for research and development purposes .

Molecular Structure Analysis

The structure of “H-Met-Phe-Gly-OH” and similar peptides has been studied using various techniques such as quantum chemical calculations and linear-dichroic infrared (IR-LD) spectroscopy . These studies predict a near-linear structure for the peptide .

Scientific Research Applications

Analgesic Activity

H-Met-Phe-Gly-OH, also known as methionine-enkephalin, has been identified for its analgesic properties. Studies have shown that this peptide induces analgesia in mice, suggesting its potential in pain management. These findings are based on the comparison of biological activities between natural compounds and synthetic analogues (Büscher et al., 1976).

Conformational Dynamics

Nuclear magnetic resonance studies have explored the conformational dynamics of H-Met-Phe-Gly-OH, providing insights into its structural behavior. This research is crucial for understanding its interactions with mammalian opiate receptors (Bleich et al., 1976).

Enzymatic Hydrolysis

Research has also focused on the enzymatic hydrolysis of H-Met-Phe-Gly-OH. This process is significant in understanding the physiological role of enkephalins in the nervous system, as enzymatic activity can regulate their function (Vogel & Altstein, 1977).

Interaction with Cisplatin

H-Met-Phe-Gly-OH's interaction with drugs like cisplatin has been studied to understand its role in drug-peptide interactions. This is important for developing therapeutic strategies involving peptide-based treatments (Hahn et al., 2001).

Safety and Hazards

When handling “H-Met-Phe-Gly-OH”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

Peptides like “H-Met-Phe-Gly-OH” have potential applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The Phe-Phe motif, which is present in “H-Met-Phe-Gly-OH”, has been recognized as a key building block for the self-assembly of short peptides into nanostructures and hydrogels . This holds substantial promise for the creation of next-generation nanomedicines .

properties

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-24-8-7-12(17)15(22)19-13(16(23)18-10-14(20)21)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,17H2,1H3,(H,18,23)(H,19,22)(H,20,21)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLKICLNEICJGV-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Met-Phe-Gly-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)